

A Comprehensive Technical Guide to the Spectral Analysis of Ethyl Pentadecanoate

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Compound of Interest

Compound Name: *Ethyl pentadecanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **ethyl pentadecanoate**. The information is presented to be a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this long-chain fatty acid ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry of **ethyl pentadecanoate**.

Table 1: ^1H NMR Spectral Data for **Ethyl Pentadecanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~2.28	Triplet	2H	-CH ₂ -COO-
~1.63	Quintet	2H	-CH ₂ -CH ₂ -COO-
~1.25	Multiplet	22H	-(CH ₂) ₁₁ -
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~0.88	Triplet	3H	CH ₃ -(CH ₂) ₁₂ -

Table 2: ¹³C NMR Spectral Data for **Ethyl Pentadecanoate**

Chemical Shift (δ) ppm	Assignment
~173.9	C=O
~60.1	-O-CH ₂ -CH ₃
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.1	-(CH ₂) _n -
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	CH ₃ -CH ₂ -
~14.3	-O-CH ₂ -CH ₃
~14.1	CH ₃ -

Table 3: Mass Spectrometry Data for **Ethyl Pentadecanoate** (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
270	Low	[M] ⁺ (Molecular Ion)
225	Moderate	[M - OCH ₂ CH ₃] ⁺
157	High	[CH ₃ (CH ₂) ₁₀ CO] ⁺
101	High	[CH ₂ =C(OH)OCH ₂ CH ₃] ⁺ (McLafferty Rearrangement)
88	Very High	[CH ₃ CH ₂ OC(OH)=CH ₂] ⁺
73	Moderate	[COOCH ₂ CH ₃] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	Moderate	[CH ₃ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies that are typically employed for the acquisition of NMR and MS data for long-chain fatty acid esters like **ethyl pentadecanoate**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **ethyl pentadecanoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or a Varian A-60D, is used for data acquisition.[1]
 - Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence is typically used.
- Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Spectral Width: A spectral width of approximately 10-12 ppm is set.
- Temperature: The experiment is usually conducted at room temperature (298 K).

- Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

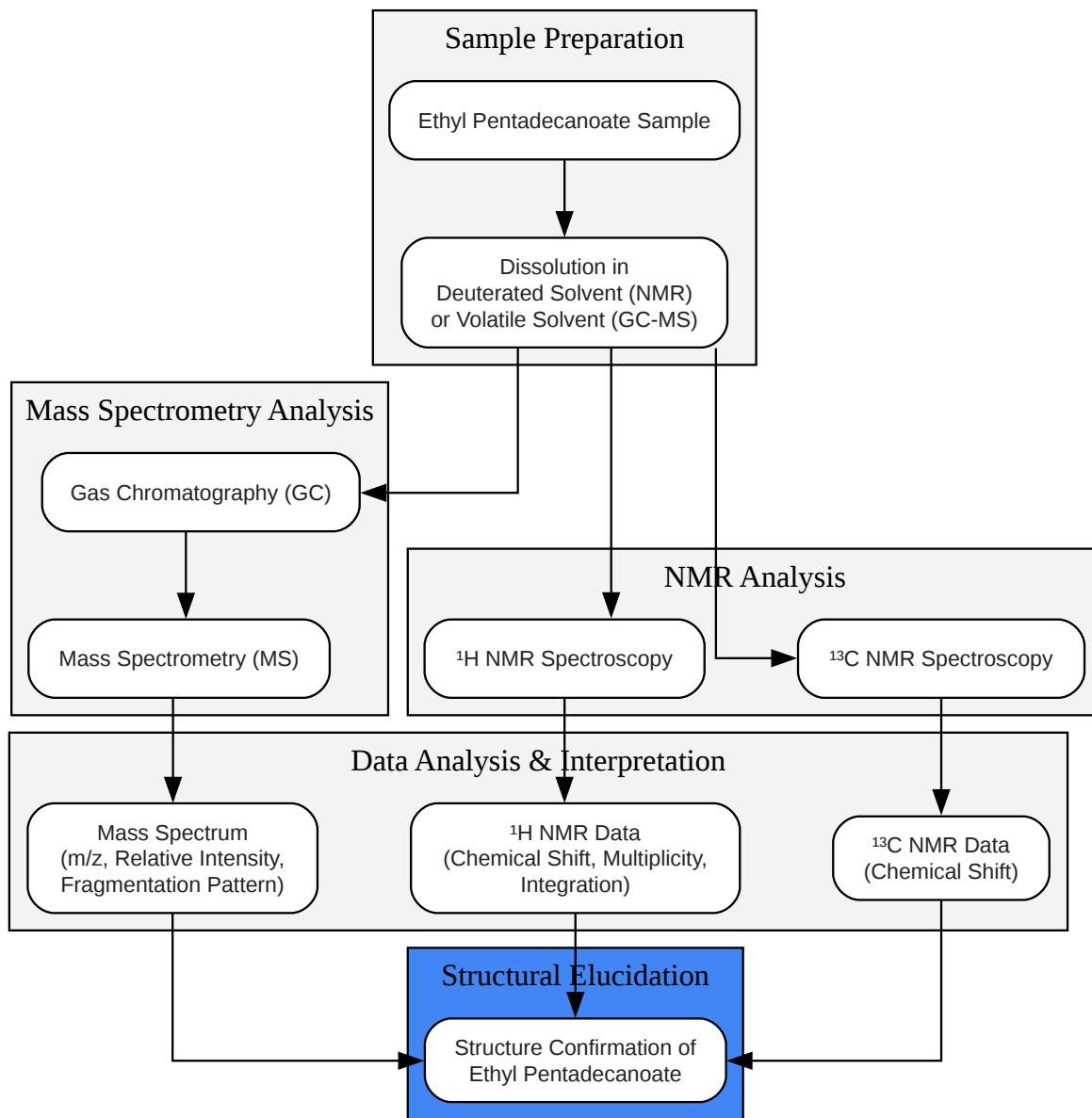
- ¹³C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.
 - Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is used to ensure quantitative accuracy, especially for quaternary carbons.
 - Spectral Width: A spectral width of about 200-220 ppm is used to cover the entire range of carbon chemical shifts.
 - Temperature: The experiment is performed at room temperature (298 K).
 - Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transformed, followed by phase and baseline corrections.

2.2. Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the standard for analyzing volatile and semi-volatile compounds like **ethyl pentadecanoate**.[\[1\]](#)
- Gas Chromatography (GC) Method:
 - Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is commonly used.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.
 - Injection: A small volume (e.g., 1 μ L) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split or splitless mode.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragments.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-500 amu to detect the molecular ion and significant fragments.
 - Ion Source Temperature: The ion source is typically maintained at a temperature of around 230°C.
 - Interface Temperature: The GC-MS interface temperature is set to be similar to the final GC oven temperature (e.g., 280°C) to prevent condensation of the analyte.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **ethyl pentadecanoate**, from sample preparation to data interpretation.



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Caption: Workflow for the spectral analysis of **ethyl pentadecanoate**.

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References

- 1. Ethyl pentadecanoate | C17H34O2 | CID 38762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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